N-(4-bromo-2-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
説明
N-(4-bromo-2-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidinone derivative featuring a sulfanyl acetamide backbone. Its structure includes:
- A 4-bromo-2-methylphenyl group attached to the acetamide nitrogen.
- A 3-ethyl-substituted thieno[3,2-d]pyrimidin-4-one core linked via a sulfur atom.
特性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S2/c1-3-21-16(23)15-13(6-7-24-15)20-17(21)25-9-14(22)19-12-5-4-11(18)8-10(12)2/h4-8H,3,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQMLYRXXKLJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-bromo-2-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 4-bromo-2-methylaniline and a thieno[3,2-d]pyrimidine derivative.
- Reaction Conditions : The reaction is conducted in an organic solvent such as dichloromethane or dimethylformamide (DMF), often under an inert atmosphere to prevent oxidation.
- Procedure : The base (e.g., triethylamine) is added to the solution of 4-bromo-2-methylaniline, followed by the gradual addition of the thieno[3,2-d]pyrimidine derivative under controlled temperature conditions.
Anticancer Properties
This compound has shown promising anticancer activity in various studies.
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation and survival. It may interact with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells.
-
Case Studies :
- A study demonstrated that this compound exhibited significant cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 0.5 to 5 µM depending on the cell line tested .
- Another investigation highlighted its potential in overcoming drug resistance in cancer cells by modulating apoptotic pathways .
Antimicrobial Activity
The sulfonamide moiety present in the compound suggests potential antimicrobial properties.
- Mechanism of Action : It is hypothesized that the compound may inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), thereby disrupting essential metabolic processes in bacteria.
- Research Findings :
Data Tables
科学的研究の応用
Chemical Properties and Structure
The compound has the following molecular formula: . Its structure features a thieno[3,2-d]pyrimidine moiety linked to an acetamide group, which is known to enhance biological activity. The presence of the bromine atom and the sulfur-containing group contributes to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-(4-bromo-2-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. For instance, thieno[3,2-d]pyrimidines have been shown to exhibit cytotoxic effects against various cancer cell lines. A study indicated that derivatives of thieno[3,2-d]pyrimidines demonstrated significant activity against MCF7 (breast cancer) and A375 (melanoma) cell lines with IC50 values as low as 4.2 μM .
Anti-inflammatory Effects
Compounds containing the thiazole or thieno moieties are often explored for their anti-inflammatory properties. The structural characteristics of this compound suggest potential in modulating inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .
Antimicrobial Activity
There is a growing interest in the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives. Research indicates that such compounds can exhibit activity against both Gram-positive and Gram-negative bacteria . The sulfanyl group may enhance this activity by interfering with bacterial metabolic processes.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in clinical and preclinical settings:
類似化合物との比較
N-(4-Bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040634-09-0)
- Structural Differences: Phenyl Substituent: 4-Bromophenyl (vs. 4-bromo-2-methylphenyl in the target compound). Thienopyrimidinone Core: 3-Methyl and 7-phenyl groups (vs. 3-ethyl in the target).
- Implications :
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Structural Differences: Core: 6,7-Dihydrothienopyrimidinone (partially saturated) vs. fully aromatic in the target. Substituents: 4-Trifluoromethoxyphenyl (electron-withdrawing) vs. 4-bromo-2-methylphenyl.
- Implications :
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Structural Differences: Core: Pyrimidine (non-thieno-fused) vs. thienopyrimidinone. Substituents: 4-Chlorophenyl and 4,6-diamino groups.
- Amino groups introduce hydrogen-bonding capacity, possibly targeting different enzymes .
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Structural Differences: Linker: Oxadiazole vs. thienopyrimidinone. Substituents: Indole moiety (aromatic heterocycle) vs. ethyl group.
- Implications: The oxadiazole linker may confer rigidity, while the indole group could enhance interactions with hydrophobic enzyme pockets. Demonstrated activity in lipoxygenase (LOX) inhibition, suggesting divergent biological targets compared to thienopyrimidinones .
Antimicrobial Activity
- Analogs like 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(4-iodophenyl)acetamide (MIC: 8–32 µg/mL against E. coli) highlight the importance of the sulfanyl acetamide motif in bacterial growth inhibition .
- The target compound’s bromophenyl and ethyl groups may enhance membrane penetration or disrupt bacterial enzymes, though specific MIC data are unavailable.
Enzyme Inhibition
- WNT Pathway Inhibition: A related tetrahydro-thienopyrimidinone (IWP2) suppresses COL10A1 expression, indicating thienopyrimidinones’ role in signaling pathways .
- LOX/Cholinesterase Inhibition : Oxadiazole-containing analogs (e.g., compound 8t ) show LOX inhibition (IC₅₀: 12 µM), suggesting the acetamide-thioether scaffold’s versatility .
Structural Stability
- Intramolecular hydrogen bonds (e.g., N–H⋯N in pyrimidine analogs) stabilize folded conformations, critical for bioavailability . The target compound’s ethyl group may disrupt such interactions, affecting solubility.
Key Data Table
Q & A
Q. What are the critical steps in synthesizing N-(4-bromo-2-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
The synthesis involves multi-step organic reactions:
- Core formation : Construct the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiophene derivatives under reflux with catalysts like triethylamine .
- Substituent introduction : Attach the 4-bromo-2-methylphenyl group via nucleophilic substitution or coupling reactions, requiring controlled pH and temperature .
- Sulfanyl-acetamide linkage : Use thiourea or mercapto intermediates in polar solvents (e.g., ethanol) to form the sulfanyl bridge . Key optimization factors include solvent choice (toluene, DMF), reaction time (12-24 hrs), and purification via column chromatography .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological approaches include:
- Spectroscopic analysis : NMR (¹H/¹³C) to verify substituent positions and MS for molecular weight confirmation .
- Chromatography : HPLC (>95% purity threshold) and TLC to monitor reaction progress .
- Elemental analysis : Validate empirical formula consistency (C, H, N, S content) .
Advanced Research Questions
Q. What strategies optimize reaction conditions to improve synthetic yield and scalability?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for enhanced solubility of intermediates .
- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to accelerate thiourea-mediated sulfanyl bridging .
- Temperature control : Optimize reflux conditions (80-110°C) to minimize side reactions like hydrolysis .
- Scale-up protocols : Transition from batch to continuous flow reactors for improved reproducibility .
Q. How can researchers identify and validate biological targets for this compound?
- In vitro assays : Screen against kinase/enzyme panels (e.g., EGFR, VEGFR) to assess inhibitory activity .
- Molecular docking : Use software (AutoDock, Schrödinger) to predict binding affinity to thienopyrimidine-recognizing domains .
- Cellular studies : Measure IC50 values in cancer cell lines (e.g., MCF-7, HeLa) and compare to known inhibitors .
Q. How to resolve contradictions in bioactivity data across studies?
- Structural analogs : Compare substituent effects (e.g., bromo vs. chloro groups) on potency using SAR tables .
- Assay standardization : Replicate studies under identical conditions (pH, cell density) to isolate variables .
- Meta-analysis : Aggregate data from PubChem and crystallographic databases (e.g., CCDC) to identify trends .
Q. What role do computational methods play in studying its interactions with biomolecules?
- DFT calculations : Predict electron distribution at the sulfanyl-acetamide moiety to explain nucleophilic reactivity .
- MD simulations : Model stability of ligand-protein complexes over 100-ns trajectories .
- Pharmacophore mapping : Identify critical hydrogen-bonding sites (e.g., pyrimidine N-atoms) for target engagement .
Q. How to design SAR studies for modifying substituents to enhance pharmacological properties?
- Substituent libraries : Synthesize derivatives with varied aryl groups (e.g., 4-fluoro, 3-methyl) and test against target enzymes .
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility without compromising binding .
- Bioisosteric replacement : Replace the bromo group with trifluoromethyl to assess metabolic stability .
Q. What methods validate compound purity and stability for in vivo pharmacological studies?
- Forced degradation : Expose to UV light, heat (40-60°C), and acidic/basic conditions to identify degradation products via LC-MS .
- Stability protocols : Store at -20°C in amber vials with desiccants to prevent hydrolysis .
- Pharmacokinetic profiling : Measure plasma half-life in rodent models using LC-MS/MS .
Q. How to analyze the compound’s stability under varying experimental conditions?
- pH-dependent stability : Incubate in buffers (pH 2-10) and monitor degradation via UV-Vis spectroscopy .
- Thermal analysis : Use DSC/TGA to determine melting points and thermal decomposition thresholds .
- Light sensitivity : Conduct ICH-compliant photostability tests in controlled chambers .
Q. What crystallographic techniques elucidate its 3D structure and intermolecular interactions?
- Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., S–C bond geometry) to confirm regiochemistry .
- Hirshfeld surface analysis : Map intermolecular contacts (e.g., π-π stacking between thienopyrimidine and phenyl rings) .
- Polymorphism screening : Identify crystalline forms via solvent evaporation and slurry experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
